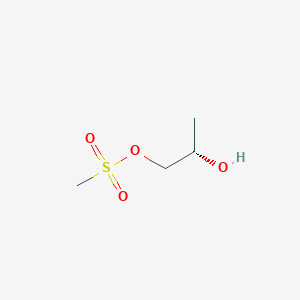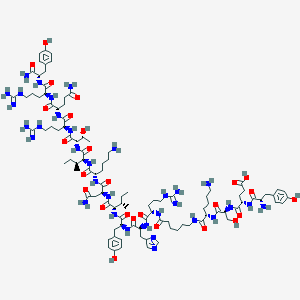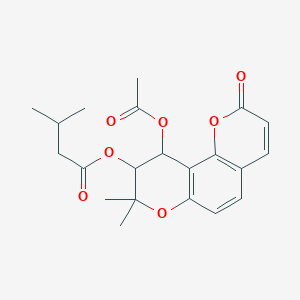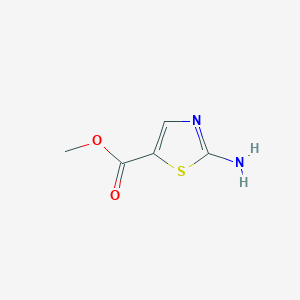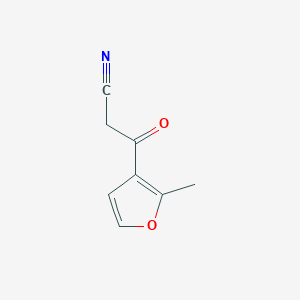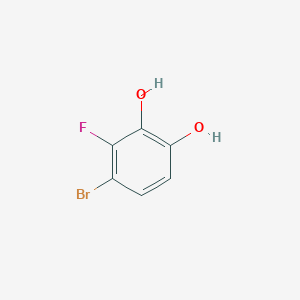
4-Brom-3-fluorbenzol-1,2-diol
Übersicht
Beschreibung
4-Bromo-3-fluorobenzene-1,2-diol, also known as 4-Bromo-3-fluorobenzene-1,2-diol, is a useful research compound. Its molecular formula is C6H4BrFO2 and its molecular weight is 207 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-3-fluorobenzene-1,2-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-3-fluorobenzene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluorobenzene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorierte Bausteine
„4-Brom-1,2-difluorbenzol“ wird als fluorierter Baustein bei der Synthese verschiedener chemischer Verbindungen verwendet . Fluorierte Verbindungen werden aufgrund ihrer einzigartigen Eigenschaften wie erhöhter Stabilität und Lipophilie häufig in Pharmazeutika und Agrochemikalien eingesetzt.
Nucleophile aromatische Substitutionsreaktionen
Diese Verbindung wurde in regioselektiven nucleophilen aromatischen Substitutionsreaktionen mit Benzylalkohol verwendet . Diese Art von Reaktion wird in der organischen Chemie häufig verwendet, um aromatischen Verbindungen neue funktionelle Gruppen einzuführen.
Herstellung von 4-Benzyl-2-(3,4-difluorphenyl)-2-hydroxy-morpholin
„4-Brom-1,2-difluorbenzol“ wurde bei der Herstellung von "4-Benzyl-2-(3,4-difluorphenyl)-2-hydroxy-morpholin" verwendet . Diese Verbindung könnte möglicherweise Anwendungen in der medizinischen Chemie haben.
Synthese von Borinsäurederivaten
Borinsäuren und ihre Chelatderivate sind eine Unterklasse von Organoboranverbindungen, die in Kreuzkupplungsreaktionen, Katalyse, medizinischer Chemie, Polymer- oder Optoelektronikmaterialien verwendet werden . „4-Brom-1,2-difluorbenzol“ könnte möglicherweise bei der Synthese dieser Borinsäurederivate verwendet werden.
Kreuzkupplungsreaktionen
Organoboranverbindungen, wie z. B. Borinsäuren, werden in der modernen organischen Chemie zum Aufbau von Kohlenstoff-Kohlenstoff- (Suzuki-Miyaura-Kreuzkupplung, Petasis-Reaktion usw.) oder Kohlenstoff-Heteroatom-Bindungen (Chan-Lam-Evans-Kupplung, Oxidation usw.) verwendet . „4-Brom-1,2-difluorbenzol“ könnte möglicherweise in diesen Arten von Reaktionen verwendet werden.
Katalyse
Borinsäuren, die möglicherweise aus „4-Brom-1,2-difluorbenzol“ synthetisiert werden könnten, wurden verwendet, um die regioselektive Funktionalisierung von Diolen, Kohlenhydraten oder Epoxidringöffnungsreaktionen zu katalysieren .
Wirkmechanismus
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . The electrophile in this case could be a potential target of the compound.
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction it undergoes is a common mechanism in organic chemistry . This reaction could potentially affect various biochemical pathways depending on the nature of the electrophile.
Result of Action
The result of its electrophilic aromatic substitution reaction is a substituted benzene ring . This could potentially lead to various effects depending on the nature of the electrophile and the cellular context.
Eigenschaften
IUPAC Name |
4-bromo-3-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBKSOMLVKZASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150190-99-1 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)

